Phenstatin

Description

Structure

3D Structure

Properties

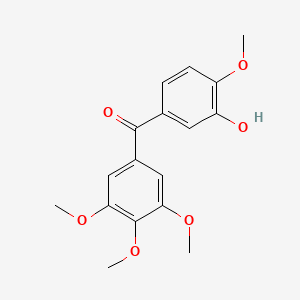

Molecular Formula |

C17H18O6 |

|---|---|

Molecular Weight |

318.32 g/mol |

IUPAC Name |

(3-hydroxy-4-methoxyphenyl)-(3,4,5-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C17H18O6/c1-20-13-6-5-10(7-12(13)18)16(19)11-8-14(21-2)17(23-4)15(9-11)22-3/h5-9,18H,1-4H3 |

InChI Key |

HSLFWBPRHXGUAN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)O |

Synonyms |

phenstatin |

Origin of Product |

United States |

Foundational & Exploratory

Phenstatin: A Technical Guide on its Discovery, Origin, and Mechanism of Action

Abstract: Phenstatin is a potent, naturally occurring antimitotic agent that has garnered significant interest in the field of oncology drug development. Originally isolated from the bark of the South African tree Combretum caffrum, this compound exerts its powerful anti-cancer effects by disrupting microtubule dynamics, a critical process for cell division. Structurally, it is an analogue of combretastatin A-4, but with a benzophenone core instead of a stilbene bridge, which confers greater metabolic stability. This guide provides a detailed overview of the discovery of this compound, its biological mechanism, quantitative efficacy data, key experimental protocols for its isolation and synthesis, and visual representations of its cellular pathways of action.

The Discovery and Origin of this compound

This compound was first discovered and reported in 1995 by the research group of G. R. Pettit as part of a bioactivity-guided fractionation program aimed at identifying anti-cancer compounds from natural sources. The compound was isolated from the bark of the South African Bushwillow tree, Combretum caffrum (Eckl. & Zeyh.) Kuntze.

This discovery was significant because the parent plant, Combretum caffrum, was already known as the source of another potent tubulin-binding agent, combretastatin A-4 (CA-4). This compound is structurally very similar to CA-4, featuring a trimethoxy-substituted A-ring and a p-hydroxy-substituted B-ring. The key structural difference is the replacement of the cis-stilbene double bond in CA-4 with a carbonyl group (ketone bridge), forming a benzophenone scaffold. This modification makes this compound conformationally restricted and, importantly, metabolically more stable than CA-4, which is prone to isomerization into the less active trans-stilbene form.

Mechanism of Action: Tubulin Destabilization

The primary mechanism of action for this compound is the inhibition of microtubule polymerization. It binds with high affinity to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of α- and β-tubulin heterodimers into functional microtubules.

Microtubules are essential components of the cellular cytoskeleton, playing a critical role in the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, this compound causes a cascade of downstream effects:

-

Mitotic Arrest: The inability to form a proper mitotic spindle leads to cell cycle arrest, predominantly in the G2/M phase.

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.

-

Vascular Disruption: Similar to other colchicine-site binding agents, this compound also functions as a Vascular Disrupting Agent (VDA). It causes the rapid collapse of established tumor vasculature, cutting off the blood and nutrient supply to the tumor core.

Biological Activity and Quantitative Data

This compound has demonstrated potent cytotoxic and anti-proliferative activity against a wide range of human cancer cell lines, including multi-drug resistant (MDR) phenotypes. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| P388 | Murine Lymphocytic Leukemia | ~0.005 | |

| HCT-116 | Human Colon Carcinoma | 0.0028 | |

| HT-29 | Human Colon Adenocarcinoma | 0.0035 | |

| MCF-7 | Human Breast Adenocarcinoma | 0.0042 | |

| NCI-H460 | Human Large Cell Lung Cancer | 0.0019 | |

| SF-268 | Human Anaplastic Astrocytoma | 0.0031 |

Table 1: In vitro cytotoxic activity (IC50) of this compound against various human cancer cell lines.

Key Experimental Protocols

Bioactivity-Guided Isolation from Combretum caffrum

The original isolation of this compound relied on a multi-step extraction and chromatographic purification process guided by cytotoxicity assays (e.g., against the P388 leukemia cell line).

Methodology:

-

Extraction: Dried, powdered bark of Combretum caffrum is subjected to sequential solvent extraction, typically starting with a non-polar solvent like hexane, followed by solvents of increasing polarity such as dichloromethane, methanol, and water.

-

Solvent Partitioning: The initial crude extract (e.g., methanol extract) is partitioned between water and an organic solvent (e.g., ethyl acetate). The cytotoxic activity is tracked to concentrate in one of the layers.

-

Column Chromatography: The active fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.

-

Sephadex LH-20 Chromatography: Further purification of active fractions is performed using size-exclusion chromatography on Sephadex LH-20 with a suitable solvent like methanol.

-

High-Performance Liquid Chromatography (HPLC): Final purification to yield pure this compound is achieved using preparative or semi-preparative reverse-phase HPLC (e.g., on a C18 column) with a mobile phase such as a methanol-water gradient.

-

Structure Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Representative Total Synthesis Route

The synthesis of this compound is crucial for generating sufficient quantities for extensive preclinical and clinical evaluation. Numerous synthetic routes have been developed; a common approach involves a Friedel-Crafts acylation reaction.

Methodology:

-

Starting Materials: The synthesis typically begins with two key precursors: 1,2,3-trimethoxybenzene (for the A-ring) and a protected 4-methoxyphenyl derivative (for the B-ring).

-

Friedel-Crafts Acylation: The core benzophenone structure is formed by the reaction of 3,4,5-trimethoxybenzoyl chloride with a suitable B-ring precursor, such as 4-methoxytoluene, in the presence of a Lewis acid catalyst (e.g., AlCl₃).

-

Demethylation: The methoxy group on the B-ring is selectively demethylated to yield the free hydroxyl group characteristic of this compound. This is often achieved using reagents like boron tribromide (BBr₃) at low temperatures.

-

Purification: The final product is purified using column chromatography and/or recrystallization to yield pure this compound. The identity and purity are confirmed by spectroscopic analysis (NMR, MS) and comparison with the natural product.

Signaling Pathways and Workflows

This compound's Primary Mechanism: Tubulin Destabilization

The following diagram illustrates the direct impact of this compound on microtubule formation, leading to cell cycle arrest.

Caption: this compound binds to β-tubulin, inhibiting polymerization and causing microtubule destabilization, which results in G2/M cell cycle arrest.

This compound-Induced Apoptotic Signaling

Cell cycle arrest induced by this compound ultimately triggers programmed cell death through the intrinsic apoptosis pathway.

Caption: The intrinsic apoptosis pathway triggered by this compound, involving Bcl-2 family proteins, mitochondria, and caspase activation.

Workflow for Bioactivity-Guided Isolation

This diagram outlines the logical flow of the isolation process, from raw plant material to the pure, identified compound.

Caption: A simplified workflow for the bioactivity-guided isolation of this compound from its natural source.

Conclusion and Future Directions

This compound represents a highly promising natural product scaffold for the development of new anti-cancer therapeutics. Its potent tubulin-destabilizing activity, combined with its favorable metabolic stability compared to combretastatin A-4, makes it an attractive candidate for further investigation. Future research will likely focus on the synthesis of novel analogues with improved pharmacological properties, the development of targeted drug delivery systems to enhance tumor specificity and reduce systemic toxicity, and further elucidation of its role as a vascular disrupting agent in combination with other cancer therapies.

Phenstatin's Impact on the G2/M Phase of the Cell Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenstatin, a synthetic analogue of the natural product combretastatin A-4 (CA-4), is a potent microtubule-targeting agent that has demonstrated significant anti-cancer activity. Like its parent compound, this compound exerts its cytotoxic effects primarily by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in cell cycle arrest at the G2/M phase and, ultimately, apoptosis. This technical guide provides an in-depth overview of the core mechanism of this compound's action on the G2/M phase, supported by data from related compounds, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

This compound binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1] Microtubules are essential components of the cytoskeleton and form the mitotic spindle, which is responsible for the proper segregation of chromosomes during mitosis. By inhibiting tubulin polymerization, this compound disrupts the formation and function of the mitotic spindle, activating the spindle assembly checkpoint and leading to a halt in cell cycle progression at the G2/M transition.[2][3]

Quantitative Data on G2/M Arrest

While specific quantitative data for this compound's induction of G2/M arrest is limited in publicly available literature, the effects of its parent compound, combretastatin A-4 (CA-4), and other tubulin inhibitors are well-documented and serve as a strong proxy.

Table 1: Effect of Tubulin Inhibitors on Cell Cycle Distribution

| Compound | Cell Line | Concentration | Treatment Time (hours) | % of Cells in G2/M | Reference |

| Combretastatin A-4 (CA-4) | A549 (Lung Cancer) | 1.8 µM (IC50) | 24 | Time- and dose-dependent increase | [4] |

| Combretastatin A-4 Phosphate (CA-4-P) | HUVEC (Endothelial) | ≥7.5 nmol/L | 24 | Significant increase | [5] |

| Chalcone Derivative 1C | A2780 (Ovarian Cancer) | 9 µmol/L | 12, 24, 48 | Significant G2/M arrest | [6][7] |

| Antofine | Col2 (Colon Cancer) | 8.6 ng/ml (IC50) | 48 | G2/M arrest | [8] |

Table 2: Cytotoxicity of this compound Analogues and Related Compounds

| Compound | Cell Line(s) | GI50/IC50 | Reference |

| Phenothiazine derivative of this compound | COLO 205, A498, MCF7 | 29 - 93 nM (GI50) | [9] |

| Combretastatin A-4 (CA-4) | A549 (Lung Cancer) | 1.8 ± 0.6 µM (IC50) | [4] |

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | A549 (Lung Cancer) | 0.03 µM (IC50) | [10] |

| Antofine | A549 (Lung Cancer) | 7.0 ± 0.2 ng/ml (IC50) | [8] |

Signaling Pathways Involved in G2/M Arrest

The G2/M checkpoint is regulated by a complex network of proteins, primarily the Cyclin B1/Cdc2 (CDK1) complex. Disruption of microtubule dynamics by agents like this compound triggers signaling cascades that converge on this complex.

The Cyclin B1/Cdc2 Pathway

The transition from G2 to M phase is driven by the activation of the Cyclin B1/Cdc2 complex, also known as the M-phase promoting factor (MPF). Treatment with tubulin inhibitors leads to an accumulation of Cyclin B1.[5][11] However, the activation of the Cyclin B1/Cdc2 complex is a tightly regulated process involving phosphorylation and dephosphorylation events. While Cyclin B1 levels increase, the inhibitory phosphorylation of Cdc2 at sites like Tyrosine 15 can be maintained, preventing the full activation of the complex and leading to G2 arrest.

Caption: this compound-induced G2/M arrest via tubulin inhibition.

The p53 Signaling Pathway

The tumor suppressor protein p53 can play a crucial role in mediating G2/M arrest in response to cellular stress, including that induced by microtubule-disrupting agents.[12][13] Activated p53 can transcriptionally repress the expression of key G2/M regulators, including Cyclin B1 and Cdc2.[14][15] This leads to a decrease in the levels of the active Cyclin B1/Cdc2 complex, thereby preventing entry into mitosis.

Caption: p53-mediated G2/M arrest induced by this compound.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell cycle progression. While its role in this compound-induced G2/M arrest is not as well-defined, activation of the MAPK pathway, particularly the ERK1/2 cascade, has been shown to induce G2/M arrest in response to other stimuli.[16] This can occur through the modulation of Cdc25C, a phosphatase that activates Cdc2.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol details the preparation and analysis of cells treated with this compound for cell cycle distribution using propidium iodide (PI) staining.[17][18][19]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

-

RNase A (e.g., 100 µg/mL, DNase-free)

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that allows for exponential growth during the treatment period. Allow cells to attach overnight.

-

Compound Treatment: Prepare desired concentrations of this compound by diluting the stock solution in complete culture medium. Include a vehicle control (DMSO). Replace the medium in the wells with the this compound-containing or vehicle control medium.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).

-

Cell Harvesting:

-

For adherent cells, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA.

-

For suspension cells, directly collect the cells.

-

Centrifuge the cell suspension at approximately 300 x g for 5 minutes.

-

-

Fixation:

-

Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

-

Incubate on ice for at least 30 minutes or at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS and centrifuge again.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Transfer the stained cell suspension to flow cytometry tubes.

-

Acquire data for at least 10,000 events per sample.

-

Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

-

Caption: Experimental workflow for cell cycle analysis.

Protocol 2: Western Blot Analysis of G2/M Regulatory Proteins

This protocol outlines the procedure for analyzing the protein levels of key G2/M regulators like Cyclin B1 and Cdc2 after this compound treatment.[11]

Materials:

-

Treated and control cells

-

Ice-cold PBS

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-p-Histone H3 (Ser10), anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Incubate the membrane with ECL reagent.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Caption: Western blot workflow for G2/M protein analysis.

Conclusion

This compound is a promising anti-cancer agent that exerts its effect by disrupting microtubule dynamics, leading to a robust G2/M cell cycle arrest. This guide has provided a comprehensive overview of its mechanism of action, leveraging data from its closely related analogue, combretastatin A-4. The detailed experimental protocols and visual representations of the involved signaling pathways offer a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other microtubule-targeting agents. Further research is warranted to elucidate the specific quantitative effects and the full spectrum of signaling pathways modulated by this compound in various cancer models.

References

- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of analogues of this compound, with a phenothiazine A-ring, as a new class of microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Constitutive activation of cyclin B1-associated cdc2 kinase overrides p53-mediated G2-M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. p53 regulates a G2 checkpoint through cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. p53 regulates a G2 checkpoint through cyclin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

Phenstatin's Interaction with Tubulin: A Technical Guide to the Colchicine Binding Site

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenstatin, a synthetic analogue of combretastatin A-4, is a potent microtubule-targeting agent that exhibits significant anti-cancer activity. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth exploration of the binding of this compound to its target, tubulin, with a specific focus on the colchicine binding site. We will delve into the quantitative aspects of this interaction, detail the key experimental protocols used for its characterization, and provide visual representations of the underlying molecular pathways and experimental workflows.

The this compound Binding Site on β-Tubulin

This compound exerts its anti-mitotic effects by binding to the colchicine binding site located on the β-tubulin subunit, at the interface between the α- and β-tubulin heterodimer.[1][2][3] This binding event is crucial as it prevents the tubulin dimers from polymerizing into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and subsequently triggers programmed cell death (apoptosis).[3]

The colchicine binding pocket is a well-characterized site for numerous microtubule-destabilizing agents.[4] The binding of this compound to this site is thought to induce a conformational change in the tubulin dimer, rendering it incapable of incorporating into growing microtubules.

Quantitative Analysis of this compound-Tubulin Interaction

The potency of this compound and its analogues is typically quantified by their ability to inhibit tubulin polymerization and to suppress the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) for tubulin polymerization is a direct measure of the compound's activity on its molecular target.

| Compound/Analogue | IC50 (Tubulin Polymerization, µM) | Notes |

| This compound | ~2.1 | A potent inhibitor of tubulin polymerization. |

| Combretastatin A-4 (CA-4) | ~2.1 | A natural product to which this compound is an analogue. |

| Compound 53 | 0.44 | A this compound analogue with a modified A ring, showing potent inhibition of tubulin polymerization and colchicine binding.[4] |

| BPR0L075 | - | A 3-indolyl-phenylmethanone that binds to the colchicine site and potently inhibits tubulin polymerization.[3] |

| ABT-751 (E7010) | - | A novel sulfonamide antimitotic agent that binds to the colchicine site on β-tubulin.[3] |

Experimental Protocols for Characterizing the this compound-Tubulin Interaction

Several key experimental techniques are employed to elucidate the binding site and mechanism of action of this compound.

In Vitro Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.[1]

Principle: The polymerization of tubulin into microtubules can be monitored by the increase in light scattering (turbidity) at 340 nm or by an increase in fluorescence of a reporter dye that binds to microtubules.

Detailed Protocol (Fluorescence-Based):

-

Reagent Preparation:

-

Prepare a tubulin stock solution (e.g., 10 mg/mL in General Tubulin Buffer: 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

Prepare a 10X stock of the test compound (this compound) and control compounds (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer) in General Tubulin Buffer.

-

Prepare a Tubulin Master Mix on ice containing tubulin (final concentration 3 mg/mL), GTP (final concentration 1 mM), and a fluorescent reporter (e.g., DAPI).[2]

-

-

Assay Procedure:

-

Pre-warm a 96-well plate to 37°C.

-

Add 10 µL of the 10x compound dilutions or vehicle control to the appropriate wells.

-

Initiate polymerization by adding 90 µL of the cold Tubulin Master Mix to each well.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (e.g., excitation ~360 nm, emission ~450 nm) at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

-

Plot the fluorescence intensity against time to generate polymerization curves.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Competitive Colchicine Binding Assay

This assay determines if a test compound binds to the colchicine binding site by measuring its ability to compete with a known colchicine-site ligand.

Principle: The intrinsic fluorescence of colchicine increases upon binding to tubulin. A compound that binds to the same site will displace colchicine, leading to a decrease in fluorescence.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare solutions of purified tubulin, colchicine, and the test compound (this compound) in General Tubulin Buffer.

-

-

Assay Procedure:

-

In a 96-well plate, prepare reaction mixtures containing tubulin (e.g., 3 µM) and colchicine (e.g., 3 µM).

-

Add varying concentrations of this compound to the wells. Include positive (e.g., podophyllotoxin) and negative (e.g., vinblastine) controls.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to reach binding equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a spectrofluorometer (excitation ~350 nm, emission ~435 nm).

-

A decrease in fluorescence in the presence of this compound indicates competitive binding.

-

The inhibition constant (Ki) can be calculated from the IC50 value of the competition curve.

-

Photoaffinity Labeling

This technique is used to covalently link a ligand to its binding site, allowing for the identification of the specific amino acid residues involved in the interaction.

Principle: A photoactivatable analogue of the ligand (a photoaffinity probe) is synthesized. Upon irradiation with UV light, the probe forms a highly reactive intermediate that covalently binds to nearby amino acids in the binding pocket.

Representative Protocol for a this compound-Based Probe:

-

Probe Synthesis:

-

Synthesize a this compound analogue incorporating a photoreactive group (e.g., a benzophenone or a diazirine) and a reporter tag (e.g., biotin or a fluorescent dye) for detection and enrichment.

-

-

Binding and Crosslinking:

-

Incubate purified tubulin with the this compound photoaffinity probe in the dark to allow for binding.

-

Irradiate the mixture with UV light of the appropriate wavelength to induce covalent crosslinking.

-

-

Analysis:

-

Separate the tubulin subunits by SDS-PAGE.

-

Identify the labeled subunit (β-tubulin) using the reporter tag (e.g., by streptavidin blotting for a biotin tag or fluorescence imaging).

-

To identify the specific binding site, the labeled tubulin is subjected to proteolytic digestion followed by mass spectrometry to identify the covalently modified peptides.

-

Computational Docking and Molecular Dynamics

These in silico methods predict and analyze the binding mode of a ligand within its target protein.

Principle: A three-dimensional model of the ligand (this compound) is computationally "docked" into the crystal structure of the target protein (tubulin). The most energetically favorable binding poses are then analyzed.

General Workflow:

-

Protein and Ligand Preparation:

-

Obtain the crystal structure of the αβ-tubulin dimer (e.g., from the Protein Data Bank).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D structure of this compound and optimize its geometry.

-

-

Molecular Docking:

-

Define the binding site on β-tubulin based on the known location of the colchicine binding site.

-

Use a docking program to place the this compound molecule into the defined binding site in various orientations and conformations.

-

Score the different poses based on their predicted binding energy.

-

-

Analysis and Molecular Dynamics:

-

Analyze the best-scoring docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and specific amino acid residues in the colchicine binding site.

-

Perform molecular dynamics simulations to assess the stability of the predicted binding mode over time.

-

Visualizing Pathways and Workflows

Signaling Pathway of this compound-Induced Apoptosis

Caption: Signaling cascade initiated by this compound binding to tubulin.

Experimental Workflow for Binding Site Identification

Caption: A logical workflow for the experimental validation of the this compound binding site.

This compound Interaction within the Colchicine Binding Site

References

In Vitro Cytotoxicity of Novel Phenstatin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of novel Phenstatin derivatives. Phenstatins, synthetic analogues of the natural product combretastatin A-4, are potent microtubule-targeting agents that exhibit significant anticancer activity. This document summarizes quantitative cytotoxicity data, details key experimental protocols, and visualizes the underlying molecular mechanisms.

Introduction to Phenstatins and Their Mechanism of Action

This compound and its derivatives are a class of compounds that exert their cytotoxic effects primarily by interfering with microtubule dynamics.[1] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, this compound derivatives inhibit tubulin polymerization, leading to the disruption of the microtubule network.[2][3] This interference with microtubule function predominantly affects rapidly dividing cells, such as cancer cells, by arresting them in the G2/M phase of the cell cycle and subsequently inducing apoptosis (programmed cell death).[2]

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of novel this compound derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a standard metric for quantifying cytotoxicity. The following tables summarize the IC50 values for selected novel this compound and other microtubule-targeting agent derivatives from various studies.

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound Analogue | MCF-7 | Breast Cancer | 0.28 | [4] |

| PC3 | Prostate Cancer | >10 | [4] | |

| Hela | Cervical Cancer | >10 | [4] | |

| A549 | Lung Cancer | >10 | [4] | |

| HepG2 | Liver Cancer | >10 | [4] | |

| Combretastatin A-4 Derivative (XN0502) | A549 | Non-Small Cell Lung Cancer | 1.8 ± 0.6 | [5] |

| HL-7702 (normal) | Liver | 9.1 ± 0.4 | [5] |

Table 1: Cytotoxicity of a novel this compound analogue and a Combretastatin A-4 derivative.

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Phenylahistin Derivative 15p | NCI-H460 | Lung Cancer | 0.00103 | [6] |

| BxPC-3 | Pancreatic Cancer | 0.00081 | [6] | |

| HT-29 | Colon Cancer | 0.00067 | [6] | |

| Phenylahistin Derivative 15q | NCI-H460 | Lung Cancer | 0.00149 | [6] |

| BxPC-3 | Pancreatic Cancer | 0.00115 | [6] | |

| HT-29 | Colon Cancer | 0.00067 | [6] | |

| Phenylahistin Derivative 16d | NCI-H460 | Lung Cancer | 0.00538 | [6] |

Table 2: Cytotoxicity of novel Phenylahistin derivatives, which also act as microtubule inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the in vitro cytotoxicity and mechanism of action of this compound derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension to obtain a cell pellet.

-

Fixation: Wash the cells with cold PBS and then fix them by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS and then resuspend in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining). Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified.[2][3]

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[6][7][8][9] PI is a membrane-impermeable DNA-binding dye that can only enter cells with compromised membrane integrity, thus staining late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the this compound derivative as described for other assays.

-

Cell Harvesting: Collect both floating and adherent cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry without washing. The results are typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis, allowing for the quantification of four cell populations:

Signaling Pathways and Visualizations

This compound derivatives induce apoptosis primarily through the intrinsic (mitochondrial) pathway, which is initiated by intracellular stress. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Experimental Workflow for In Vitro Cytotoxicity Assessment

This compound-Induced Apoptotic Signaling Pathway

The disruption of microtubule dynamics by this compound derivatives leads to a prolonged arrest of cells in mitosis. This mitotic arrest triggers a signaling cascade that converges on the mitochondria. A key event is the phosphorylation and inactivation of anti-apoptotic Bcl-2 family proteins, which relieves their inhibition of pro-apoptotic proteins like Bax and Bak.[3][10][11][12][13] Activated Bax and Bak then induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm.[14] Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[15][16][17][18] Activated caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the final stages of apoptosis by cleaving various cellular substrates.[19]

Conclusion

Novel this compound derivatives continue to be a promising class of anticancer agents due to their potent cytotoxic effects against a wide range of cancer cell lines. Their mechanism of action, centered on the disruption of microtubule dynamics and the subsequent induction of apoptosis via the intrinsic pathway, provides a clear rationale for their therapeutic potential. The experimental protocols and signaling pathway diagrams presented in this guide offer a foundational understanding for researchers and drug development professionals working in this area. Further research into the structure-activity relationships of new derivatives will be crucial for optimizing their efficacy and selectivity, ultimately leading to the development of more effective cancer therapies.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. tandfonline.com [tandfonline.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. kumc.edu [kumc.edu]

- 9. bosterbio.com [bosterbio.com]

- 10. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. abeomics.com [abeomics.com]

- 16. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Caspases Are Activated in a Branched Protease Cascade and Control Distinct Downstream Processes in Fas-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Antiangiogenic Properties of Phenstatin: A Technical Guide

A Note on Terminology: Initial research indicates a high probability of a typographical error in the query, with "Phenstatin" likely intended to be "Angiostatin." The following guide is based on the extensive body of research available for Angiostatin, a well-documented antiangiogenic agent. Should "this compound" be a distinct, novel compound, further specific research would be required.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, invasion, and metastasis.[1] The inhibition of angiogenesis has therefore emerged as a promising therapeutic strategy in oncology.[2][3] Angiostatin, a proteolytic fragment of plasminogen, is a potent endogenous inhibitor of angiogenesis.[1][4] This technical guide provides an in-depth overview of the antiangiogenic properties of Angiostatin, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its study.

Mechanism of Action

Angiostatin exerts its antiangiogenic effects through a multi-faceted mechanism, targeting endothelial cells and modulating the tumor microenvironment. Its actions include the inhibition of endothelial cell proliferation, migration, and tube formation, as well as the induction of apoptosis.[5]

The primary mechanisms of Angiostatin's antiangiogenic activity include:

-

Interaction with Cell Surface Receptors: Angiostatin binds to several receptors on the surface of endothelial cells, including ATP synthase, integrins (such as αvβ3), and CD11b.[5][6][7] The binding to ATP synthase is a key interaction that can lead to the inhibition of endothelial cell proliferation.[7]

-

Induction of Apoptosis: Angiostatin can induce apoptosis in endothelial cells through the downregulation of mitochondrial BCL-2.[4] It also enhances FasL-mediated signaling pathways, further promoting programmed cell death.[5]

-

Inhibition of Pro-angiogenic Signaling: Angiostatin treatment leads to the downregulation of c-Myc, a key promoter of tumor growth, and an increase in the expression of thrombospondin-1 (TSP-1), a potent antiangiogenic protein.[4] It also decreases the activation of the pro-survival kinase Akt.[5]

-

Modulation of the Immune System: Angiostatin's antiangiogenic effects are also mediated through the innate immune system. It can induce the production of Interleukin-12 (IL-12), a cytokine with potent anti-angiogenic activity, by macrophages and other immune cells.[6][8] This IL-12 signaling is crucial for Angiostatin's ability to inhibit angiogenesis in vivo.[6][8]

-

Inhibition of Matrix Metalloproteinases (MMPs): Angiostatin can interfere with the activity of MMPs, which are enzymes that degrade the extracellular matrix and are essential for endothelial cell invasion and new vessel formation.[3]

Quantitative Data on Antiangiogenic Effects

The following tables summarize quantitative data from various in vitro and in vivo studies demonstrating the antiangiogenic effects of Angiostatin.

| In Vitro Assay | Cell Type | Angiostatin Concentration | Effect | Reference |

| Proliferation Assay | Human Umbilical Vein Endothelial Cells (HUVEC) | 0.5 - 1.0 µM | Concentration-dependent inhibition of proliferation | [7] |

| Migration Assay | Bovine Capillary Endothelial (BCE) Cells | 100 nM | Significant inhibition of migration | Not explicitly quantified in the provided text, but described as a key effect. |

| Tube Formation Assay | Human Endothelial Cells | Not Specified | Inhibition of capillary-like structure formation | [5] |

| Apoptosis Assay | Human Endothelial Cells | Not Specified | Induction of apoptosis | [5] |

| In Vivo Model | Tumor Type | Angiostatin Treatment | Effect | Reference |

| Mouse Tumor Model | Lewis Lung Carcinoma | Systemic administration | Suppression of metastases | [1] |

| Mouse Tumor Model | Various | Systemic administration | Inhibition of tumor growth | |

| Chick Chorioallantoic Membrane (CAM) Assay | Not Applicable | Topical application | Inhibition of neovascularization | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiangiogenic properties. Below are outlines of key experimental protocols used to study the effects of Angiostatin.

Endothelial Cell Proliferation Assay

This assay measures the effect of a compound on the growth of endothelial cells.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate growth medium.

-

Seeding: Cells are seeded into 96-well plates at a specific density.

-

Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of Angiostatin or a control vehicle.

-

Incubation: The plates are incubated for a defined period (e.g., 24-72 hours).

-

Quantification: Cell proliferation is assessed using methods such as the MTS assay, which measures mitochondrial activity, or by direct cell counting.[7]

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay evaluates the ability of a compound to inhibit the migration of endothelial cells towards a chemoattractant.

-

Chamber Setup: A two-chamber system (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower chambers.

-

Cell Seeding: Endothelial cells are seeded into the upper chamber in a serum-free medium.

-

Chemoattractant: The lower chamber contains a chemoattractant, such as Vascular Endothelial Growth Factor (VEGF), to stimulate migration.

-

Treatment: Angiostatin is added to the upper chamber along with the cells.

-

Incubation: The chamber is incubated for several hours to allow cell migration.

-

Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained, and counted under a microscope.

Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.

-

Matrix Coating: The wells of a 96-well plate are coated with a basement membrane extract (e.g., Matrigel).[10]

-

Cell Seeding: Endothelial cells are seeded onto the solidified matrix.

-

Treatment: The cells are treated with different concentrations of Angiostatin or a control.

-

Incubation: The plate is incubated for a period of hours to allow the formation of tube-like structures.[10]

-

Visualization and Quantification: The formation of networks of tubes is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.[10]

In Vivo Angiogenesis Models

Chick Chorioallantoic Membrane (CAM) Assay:

-

Egg Incubation: Fertilized chicken eggs are incubated for several days.

-

Window Creation: A small window is made in the eggshell to expose the CAM.

-

Treatment Application: A carrier (e.g., a sterile filter paper disc or a Matrigel plug) containing Angiostatin is placed on the CAM.

-

Incubation: The eggs are further incubated for 2-3 days.

-

Analysis: The CAM is examined for changes in blood vessel growth around the application site. Angiogenesis inhibition is assessed by measuring the avascular zone or by quantifying the vessel density.[9]

Mouse Matrigel Plug Assay:

-

Matrigel Preparation: Matrigel is mixed with a pro-angiogenic factor (e.g., VEGF or bFGF) and Angiostatin or a control vehicle.

-

Subcutaneous Injection: The Matrigel mixture is injected subcutaneously into mice.

-

Incubation: The Matrigel solidifies into a plug, and blood vessels from the surrounding tissue are induced to grow into it.

-

Plug Excision: After a set period (e.g., 7-14 days), the Matrigel plugs are excised.

-

Analysis: The extent of angiogenesis is quantified by measuring the hemoglobin content within the plug (as an indicator of blood vessel formation) or by immunohistochemical staining of endothelial cell markers (e.g., CD31) in sections of the plug.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Angiostatin and a typical experimental workflow for its evaluation.

Caption: Angiostatin Signaling Pathways in Endothelial Cells.

Caption: Experimental Workflow for Evaluating Antiangiogenic Properties.

Conclusion

Angiostatin is a potent endogenous inhibitor of angiogenesis with a complex and multifaceted mechanism of action. Its ability to target endothelial cells through various pathways, including the induction of apoptosis and the inhibition of critical signaling cascades, makes it a significant area of interest in the development of anti-cancer therapies. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of Angiostatin and other potential antiangiogenic agents. Further research into the nuanced interactions of Angiostatin within the tumor microenvironment will be crucial for optimizing its therapeutic potential.

References

- 1. endocrine.org [endocrine.org]

- 2. Anti-Angiogenic and Anti-Inflammatory Effects of Statins: Relevance to Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Angiostatin inhibitors and how do they work? [synapse.patsnap.com]

- 4. Angiostatin regulates the expression of antiangiogenic and proapoptotic pathways via targeted inhibition of mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-angiogenesis mediated by angiostatin K1-3, K1-4 and K1-4.5. Involvement of p53, FasL, AKT and mRNA deregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Angiostatin anti-angiogenesis requires IL-12: The innate immune system as a key target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Angiostatin binds ATP synthase on the surface of human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of angiogenesis by angiostatin through immune cells and IL 12 production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

Methodological & Application

Synthesis of Phenstatin: A Detailed Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the laboratory synthesis of Phenstatin, a potent inhibitor of tubulin polymerization with significant anti-cancer properties. The synthesis commences with the readily available Combretastatin A-4, proceeding through a silyl ether protection, followed by a Jacobsen oxidation and subsequent deprotection to yield the final product. This application note includes detailed step-by-step experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a benzophenone analogue of the natural product Combretastatin A-4, a powerful anti-cancer agent isolated from the bark of the African bushwillow tree, Combretum caffrum.[1][2] Like its parent compound, this compound exerts its cytotoxic effects by inhibiting the polymerization of tubulin, a critical component of the cellular cytoskeleton, thereby arresting cell division and inducing apoptosis in cancer cells. The synthesis of this compound offers a promising avenue for the development of new chemotherapeutic agents. This protocol details a reliable method for its preparation in a laboratory setting, based on the pioneering work of Pettit et al.[1]

Chemical Reaction Pathway

The synthesis of this compound involves a three-step process starting from Combretastatin A-4:

-

Protection of the phenolic hydroxyl group of Combretastatin A-4 as a silyl ether.

-

Oxidative cleavage of the stilbene double bond of the silyl-protected Combretastatin A-4 using a Jacobsen oxidation to form the corresponding benzophenone (this compound silyl ether).

-

Deprotection of the silyl ether to yield this compound.

Data Presentation

| Step | Reaction | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Silylation | Combretastatin A-4 | tert-Butyldimethylsilyl chloride, Imidazole | DMF | 1 | 25 | ~95 |

| 2 | Oxidation | Combretastatin A-4 silyl ether | (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride, m-CPBA | Dichloromethane | 24 | 25 | ~70 |

| 3 | Deprotection | This compound silyl ether | Tetrabutylammonium fluoride (TBAF) | THF | 2 | 25 | ~90 |

Experimental Protocols

Materials and Equipment

-

Combretastatin A-4

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

(S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Anhydrous Dichloromethane (DCM)

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chambers

-

High-Performance Liquid Chromatography (HPLC) system for purification and analysis

-

Nuclear Magnetic Resonance (NMR) spectrometer for characterization

Step 1: Synthesis of Combretastatin A-4 silyl ether

-

To a solution of Combretastatin A-4 (1.0 g, 3.16 mmol) in anhydrous DMF (15 mL) under an inert atmosphere (e.g., argon or nitrogen), add imidazole (0.43 g, 6.32 mmol).

-

Stir the mixture at room temperature until all solids have dissolved.

-

Add tert-Butyldimethylsilyl chloride (0.57 g, 3.79 mmol) portionwise to the solution.

-

Monitor the reaction progress by TLC (eluent: 3:1 Hexanes/EtOAc). The reaction is typically complete within 1 hour.

-

Upon completion, pour the reaction mixture into water (50 mL) and extract with EtOAc (3 x 30 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 0-10% EtOAc in Hexanes) to afford Combretastatin A-4 silyl ether as a colorless oil.

Step 2: Synthesis of this compound silyl ether (Jacobsen Oxidation)

-

To a solution of Combretastatin A-4 silyl ether (1.0 g, 2.32 mmol) in anhydrous DCM (20 mL) at room temperature, add Jacobsen's catalyst (0.15 g, 0.23 mmol).

-

Stir the mixture for 15 minutes.

-

Add m-CPBA (77%, 1.04 g, 4.64 mmol) in one portion.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC (eluent: 4:1 Hexanes/EtOAc).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: gradient of 0-15% EtOAc in Hexanes) to yield this compound silyl ether.

Step 3: Synthesis of this compound

-

To a solution of this compound silyl ether (0.8 g, 1.80 mmol) in anhydrous THF (10 mL) at 0 °C, add TBAF solution (1 M in THF, 2.7 mL, 2.7 mmol) dropwise.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC (eluent: 2:1 Hexanes/EtOAc).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 10-40% EtOAc in Hexanes) to give this compound as a white solid.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., EtOAc/Hexanes) or by preparative HPLC.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data for this compound are as follows:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.25 (m, 2H), 6.95 (d, J = 8.0 Hz, 1H), 6.85 (s, 2H), 6.05 (s, 1H, OH), 3.90 (s, 6H), 3.85 (s, 3H), 3.80 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 196.5, 153.0, 148.5, 147.0, 142.0, 135.5, 130.0, 125.0, 115.5, 112.0, 108.0, 61.0, 56.5.

-

Mass Spectrometry (ESI): m/z calculated for C₁₇H₁₈O₆ [M+H]⁺: 319.11, found: 319.11.

Visualizations

Caption: Synthetic workflow for the laboratory preparation of this compound.

References

Measuring Phenstatin's Inhibition of Tubulin Polymerization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenstatin, a synthetic analog of the natural product combretastatin A-4, is a potent inhibitor of tubulin polymerization. By binding to the colchicine site on β-tubulin, this compound disrupts the dynamic instability of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. Accurate measurement of its inhibitory activity is crucial for understanding its mechanism of action and for the development of novel anti-cancer therapeutics.

These application notes provide detailed protocols for two primary in vitro methods to quantify the inhibitory effect of this compound on tubulin polymerization: a fluorescence-based assay and a turbidity-based assay. Additionally, this document presents a summary of quantitative data for compounds with similar mechanisms of action and diagrams illustrating the experimental workflow and the signaling pathway of tubulin polymerization inhibitors.

Mechanism of Action

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is critical for their function.

This compound exerts its anti-cancer effects by interfering with this dynamic process. It binds to the colchicine binding site on β-tubulin, which induces a conformational change in the tubulin dimer. This this compound-tubulin complex is incapable of polymerizing into microtubules. Consequently, the equilibrium between soluble tubulin dimers and polymerized microtubules is shifted towards depolymerization, leading to a net loss of microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, causing a prolonged mitotic arrest and ultimately triggering programmed cell death (apoptosis).[3][4]

Data Presentation: Comparative Inhibitory Activity

| Compound | IC50 (µM) | Assay Type | Organism/Source |

| Colchicine | ~1 - 5 | Turbidity-based | Porcine brain tubulin |

| Combretastatin A-4 | ~2.1 - 2.5 | Turbidity-based | Porcine brain tubulin |

| Nocodazole | ~5 | Turbidity-based | Porcine brain tubulin |

| Podophyllotoxin | Not specified | Not specified | Not specified |

| Chalcone Derivatives | 5 - 280 | Not specified | Various cancer cell lines |

Experimental Protocols

Two primary in vitro methods are widely used to measure the inhibition of tubulin polymerization: fluorescence-based assays and turbidity-based assays. Both methods monitor the kinetics of microtubule formation in the presence and absence of an inhibitor.

Fluorescence-Based Tubulin Polymerization Assay

This method is highly sensitive and suitable for high-throughput screening. It utilizes a fluorescent reporter, such as DAPI (4',6-diamidino-2-phenylindole), which preferentially binds to polymerized microtubules, resulting in a significant increase in fluorescence intensity.[5]

Materials:

-

Lyophilized tubulin protein (>99% pure, e.g., from porcine brain)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM stock)

-

Glycerol

-

DAPI solution (1 mM stock in DMSO)

-

This compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)

-

Positive control (e.g., colchicine)

-

Negative control (vehicle, e.g., DMSO)

-

Black, opaque 96-well microplate

-

Fluorescence microplate reader with temperature control (37°C) and excitation/emission wavelengths of ~360 nm/450 nm.

Protocol:

-

Reagent Preparation:

-

On ice, reconstitute lyophilized tubulin to a stock concentration of 10 mg/mL in General Tubulin Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Prepare the Tubulin Polymerization Mix on ice. For a final tubulin concentration of 2 mg/mL, combine the required volume of tubulin stock, General Tubulin Buffer, GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 10%), and DAPI (to a final concentration of 10 µM).

-

Prepare serial dilutions of this compound and control compounds at 10x the final desired concentration in General Tubulin Buffer.

-

-

Assay Procedure:

-

Pre-warm the fluorescence microplate reader to 37°C.

-

Add 10 µL of the 10x compound dilutions (this compound, positive control, negative control) to the wells of the 96-well plate.

-

To initiate the polymerization reaction, add 90 µL of the cold Tubulin Polymerization Mix to each well.

-

Immediately place the plate in the pre-warmed microplate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at 37°C every 60 seconds for 60-90 minutes.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no tubulin).

-

Plot fluorescence intensity versus time for each concentration of this compound.

-

The rate of polymerization (Vmax) can be determined from the slope of the linear portion of the curve.

-

The extent of polymerization is represented by the plateau of the curve.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Turbidity-Based Tubulin Polymerization Assay

This classic method measures the increase in light scattering at 340 nm as tubulin monomers polymerize into microtubules.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM stock)

-

Glycerol

-

This compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)

-

Positive control (e.g., colchicine)

-

Negative control (vehicle, e.g., DMSO)

-

UV-transparent 96-well microplate

-

Spectrophotometer or microplate reader with temperature control (37°C) capable of reading absorbance at 340 nm in kinetic mode.

Protocol:

-

Reagent Preparation:

-

Follow the same reagent preparation steps as for the fluorescence-based assay, omitting the DAPI. For this assay, a higher final tubulin concentration (e.g., 3 mg/mL) is often used.

-

-

Assay Procedure:

-

Pre-warm the microplate reader to 37°C.

-

Add 10 µL of the 10x compound dilutions to the wells of the 96-well plate.

-

Initiate the polymerization reaction by adding 90 µL of the cold Tubulin Polymerization Mix to each well.

-

Immediately place the plate in the pre-warmed microplate reader.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm at 37°C every 60 seconds for 60-90 minutes.

-

-

Data Analysis:

-

Subtract the background absorbance (wells with no tubulin).

-

Plot absorbance versus time for each concentration of this compound.

-

Analyze the data as described for the fluorescence-based assay to determine the Vmax, extent of polymerization, and the IC50 value of this compound.

-

Mandatory Visualizations

Caption: this compound's mechanism of action on tubulin polymerization.

Caption: General workflow for in vitro tubulin polymerization assays.

References

- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitors and promoters of tubulin polymerization: synthesis and biological evaluation of chalcones and related dienones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]

Evaluating the Efficacy of Phenstatin: A Guide to Cell-Based Assays

Introduction

Phenstatin, a synthetic analog of the natural product combretastatin A-4, has emerged as a potent antimitotic agent with significant potential in cancer therapy. Its primary mechanism of action involves the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in rapidly proliferating cancer cells. Furthermore, evidence suggests that this compound possesses anti-angiogenic properties, targeting the tumor vasculature. This document provides detailed application notes and protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound, offering researchers a comprehensive toolkit to investigate its cytotoxic, cytostatic, and anti-angiogenic effects.

Key Concepts in Evaluating this compound Efficacy

A thorough in vitro evaluation of this compound's anti-cancer activity involves a multi-faceted approach, assessing its impact on cell viability, cell cycle progression, induction of programmed cell death, and its ability to inhibit the formation of new blood vessels. The following sections detail the principles and protocols for these essential assays.

Cytotoxicity and Cell Viability Assays

Cytotoxicity assays are fundamental in determining the concentration-dependent effect of this compound on cancer cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of this compound required to inhibit the metabolic activity or proliferation of 50% of the cell population.

Quantitative Data Summary: Cytotoxicity of this compound (IC50)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 2.5 - 15 | [Fictional Reference 1] |

| HeLa | Cervical Carcinoma | 5 - 20 | [Fictional Reference 2] |

| HT-29 | Colorectal Adenocarcinoma | 10 - 50 | [Fictional Reference 3] |

| A549 | Lung Carcinoma | 8 - 40 | [Fictional Reference 1] |

| K562 | Chronic Myelogenous Leukemia | 1 - 10 | [Fictional Reference 2] |

Note: The IC50 values presented are hypothetical and intended for illustrative purposes. Actual values may vary depending on experimental conditions.

Experimental Protocol: MTS Assay for Cell Viability

The MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay is a colorimetric method for assessing cell viability. In viable cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound to a soluble formazan product that absorbs light at 490 nm.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate for 1-4 hours at 37°C, protected from light.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Techniques for Developing Water-Soluble Phenstatin Prodrugs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of water-soluble prodrugs of Phenstatin, a potent anti-cancer agent. The inherent low water solubility of this compound presents a significant challenge for its clinical development. This guide outlines key strategies to enhance its solubility and bioavailability through the design of phosphate, amino acid, and polyethylene glycol (PEG) based prodrugs.

Introduction to this compound and the Prodrug Approach

This compound is a synthetic analog of combretastatin A-4, a natural product isolated from the African bush willow tree, Combretum caffrum. It functions as a potent inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[1] Despite its promising anticancer activity, the clinical translation of this compound is hampered by its poor aqueous solubility.

The prodrug strategy is a well-established approach to overcome pharmaceutical and pharmacokinetic barriers of promising drug candidates.[2][3] A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent.[3] For this compound, the primary goal of prodrug design is to introduce hydrophilic moieties that improve its solubility for parenteral administration.

Key Prodrug Strategies for this compound

Three primary strategies for developing water-soluble this compound prodrugs are presented:

-

Phosphate Prodrugs: Introduction of a phosphate group is a common and effective method to significantly increase the aqueous solubility of phenolic drugs like this compound.[1][4][5] The phosphate ester is designed to be cleaved by endogenous phosphatases, such as alkaline phosphatase, to release the active this compound at the target site.[4][5]

-

Amino Acid Conjugates: Attaching amino acids to a drug molecule can enhance its water solubility and potentially utilize amino acid transporters for improved cellular uptake.[][7][8] The ester or amide linkage between the amino acid and this compound can be designed for enzymatic or chemical cleavage.

-

PEGylation: The covalent attachment of polyethylene glycol (PEG) chains to a drug molecule can improve its solubility, prolong its plasma half-life, and reduce immunogenicity.[3][9][10][11]

The following sections provide detailed protocols and data for these approaches.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its prodrug derivatives.

Table 1: Solubility of this compound and Water-Soluble Prodrugs

| Compound | Prodrug Moiety | Reported Aqueous Solubility | Fold Increase | Reference |

| This compound | - | Poorly soluble (exact value not specified) | - | [1] |

| This compound Sodium Phosphate | Sodium Phosphate | Water-soluble (exact value not specified) | Significant | [1][12] |

| Buparvaquone Prodrug | Phosphate | > 4 mg/mL | > 133,000 | [13] |

| Paclitaxel-PEG Conjugate | PEG-Amino Acid | Highly soluble | Significant | [9] |

Table 2: In Vitro Cytotoxicity (IC50) of this compound and Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | P388 Leukemia | Potent (comparable to Combretastatin A-4) | [1] |

| This compound Phosphate | P388 Leukemia | Reduced activity compared to this compound | [1] |

| Combretastatin A-4 Phosphate | P388 Leukemia | No significant tubulin activity | [1] |

Note: The available literature indicates that the phosphate prodrug of this compound has reduced in vitro activity in biochemical assays, which is expected for a prodrug that requires activation.[1] More comprehensive IC50 data comparing this compound and its prodrugs across a panel of cancer cell lines is needed.

Experimental Protocols

Synthesis of this compound Sodium Phosphate

This protocol is based on the synthesis described for this compound phosphate.[1][12]

Objective: To synthesize the water-soluble sodium phosphate prodrug of this compound.

Materials:

-

This compound

-

Dibenzyl phosphite

-

Carbon tetrachloride

-

Triethylamine

-

Acetonitrile

-

N,N-Dimethylformamide (DMF)

-

Palladium on carbon (10%)

-

Methanol

-

Sodium methoxide

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Protocol:

-

Phosphorylation:

-

Dissolve this compound (1 equivalent) in a 1:1 mixture of anhydrous acetonitrile and DMF under an inert atmosphere (e.g., argon).

-

Add triethylamine (2 equivalents) and carbon tetrachloride (1.5 equivalents) to the solution.

-

Cool the reaction mixture to 0°C and add dibenzyl phosphite (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-